1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}piperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH-44342 is a compound that belongs to the class of farnesyl-protein transferase inhibitors. It was initially developed by Schering-Plough Corporation and is primarily studied for its potential therapeutic applications in treating neoplasms. Farnesyl-protein transferase inhibitors are known to interfere with the post-translational modification of proteins, particularly the Ras protein, which plays a crucial role in cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH-44342 involves the preparation of a tricyclic pyridine ring system. The structure-activity relationship study of this compound has shown that various substitutions at the 3-position of the tricyclic pyridine ring can significantly affect its activity. For instance, halogen substitutions such as chloro, bromo, and iodo analogues have been found to be equipotent, while the fluoro analogue is less active .
Industrial Production Methods
the synthesis typically involves multiple steps of organic reactions, including halogenation, alkylation, and cyclization, under controlled conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
SCH-44342 primarily undergoes substitution reactions, particularly at the 3-position of the tricyclic pyridine ring. The compound has been studied for its ability to inhibit the farnesylation of Ras proteins, a post-translational modification essential for the proper functioning of these proteins .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions involving SCH-44342 include halogenating agents, alkylating agents, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving SCH-44342 are various substituted analogues of the tricyclic pyridine ring system. These analogues have been studied for their potential as farnesyl-protein transferase inhibitors .
Scientific Research Applications
SCH-44342 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: SCH-44342 serves as a valuable tool in studying the structure-activity relationship of farnesyl-protein transferase inhibitors.
Biology: In biological research, SCH-44342 is used to study the role of farnesylation in the post-translational modification of proteins, particularly the Ras protein.
Medicine: SCH-44342 has potential therapeutic applications in treating neoplasms.
Mechanism of Action
SCH-44342 exerts its effects by inhibiting the enzyme farnesyl-protein transferase. This enzyme is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein. By inhibiting this enzyme, SCH-44342 prevents the proper functioning of Ras proteins, which are essential for cell growth and differentiation. This inhibition can interfere with the signaling pathways that promote tumor growth and proliferation .
Comparison with Similar Compounds
SCH-44342 is part of a class of compounds known as farnesyl-protein transferase inhibitors. Some similar compounds include:
SCH-56580: A potent farnesyl-protein transferase inhibitor with a small alkyl substituent such as a methyl group.
3-Bromo-Substituted Pyridyl N-Oxide Amide Analogue: A potent farnesyl-protein transferase inhibitor that has shown significant antitumor activity in vivo.
SCH-56580: Another potent farnesyl-protein transferase inhibitor with a small alkyl substituent such as a methyl group.
SCH-44342 is unique in its structure and activity profile. While it did not show appreciable in vivo antitumor activity, it serves as a valuable tool in studying the structure-activity relationship of farnesyl-protein transferase inhibitors .
Properties
Molecular Formula |
C26H24ClN3O |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C26H24ClN3O/c27-22-5-6-23-21(17-22)4-3-20-2-1-11-29-26(20)25(23)19-9-14-30(15-10-19)24(31)16-18-7-12-28-13-8-18/h1-2,5-8,11-13,17H,3-4,9-10,14-16H2 |
InChI Key |
KIFXOXSGYMUANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC4=CC=NC=C4)C5=C1C=CC=N5 |
Synonyms |
SCH 44342 SCH-44342 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.